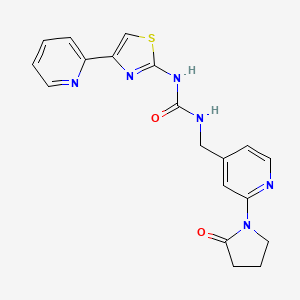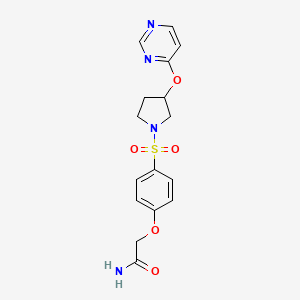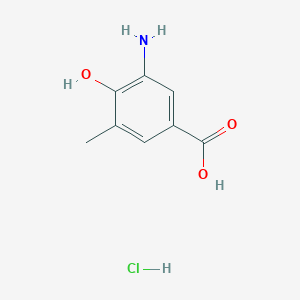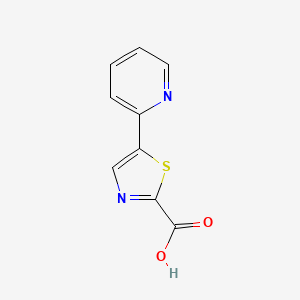![molecular formula C12H16N4O2 B2756678 N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide CAS No. 2174410-87-6](/img/structure/B2756678.png)
N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide, also known as DPP-3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a potent inhibitor of dipeptidyl peptidase-3 (DPP-3), an enzyme that plays a crucial role in regulating cardiac function, metabolism, and inflammation.
作用机制
N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide inhibitors work by inhibiting the activity of this compound, an enzyme that cleaves peptides and proteins. This compound is known to play a crucial role in regulating cardiac function, metabolism, and inflammation. Inhibition of this compound activity leads to an increase in the levels of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA) and improves cardiac function, glucose metabolism, and reduces inflammation.
Biochemical and Physiological Effects:
This compound inhibitors have several biochemical and physiological effects. They can improve cardiac function by increasing the levels of cAMP and activating PKA. They can also improve glucose metabolism by increasing insulin sensitivity and reducing insulin resistance. Moreover, this compound inhibitors can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide inhibitors have several advantages for lab experiments. They are highly specific and potent inhibitors of this compound, which makes them ideal for studying the role of this compound in various physiological processes. However, this compound inhibitors also have some limitations. They can be expensive to synthesize, and their effects can be influenced by factors such as the dose and duration of treatment.
未来方向
There are several future directions for research on N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide inhibitors. One area of research is the development of more potent and selective this compound inhibitors. Another area of research is the identification of new therapeutic applications for this compound inhibitors, such as in the treatment of sepsis and acute lung injury. Moreover, further studies are needed to determine the optimal dose and duration of treatment for this compound inhibitors in various disease states.
合成方法
The synthesis of N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide involves several steps. The first step involves the preparation of 2,5-dimethylpyrazole-3-carboxylic acid, which is then reacted with N-hydroxysuccinimide and dicyclohexylcarbodiimide to form the corresponding N-hydroxysuccinimide ester. The ester is then reacted with 3-(prop-2-enamido) pyrrolidine to obtain the final product.
科学研究应用
N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide inhibitors have shown promising results in various scientific research applications. Studies have shown that this compound inhibitors can improve cardiac function in animal models of heart failure. They have also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Moreover, this compound inhibitors have been found to have anti-inflammatory effects and can reduce inflammation in animal models of sepsis and acute lung injury.
属性
IUPAC Name |
N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-4-10(17)13-9-5-6-16(12(9)18)11-7-8(2)14-15(11)3/h4,7,9H,1,5-6H2,2-3H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDWLYVOVZHQRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCC(C2=O)NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2756596.png)
![N-(2-chlorobenzyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2756597.png)
![1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2756598.png)



![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2756606.png)

![2-[2-Hydroxyethyl-[(4-methylphenyl)methyl]amino]ethanol](/img/structure/B2756611.png)

![Methyl 1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2756616.png)


